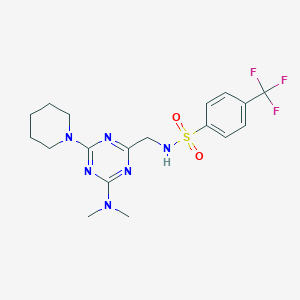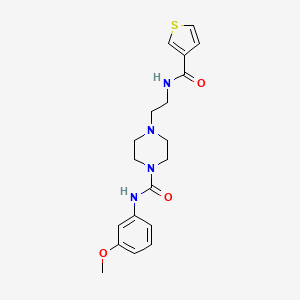
N-(3-methoxyphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a halogenated methoxybenzene derivative with the piperazine ring.
Attachment of the Thiophene Carboxamide Moiety: The final step includes the amidation reaction between a thiophene carboxylic acid derivative and the piperazine intermediate, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.
Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting neurological disorders due to its ability to cross the blood-brain barrier.
Biological Studies: Used in the study of receptor-ligand interactions, especially in the context of neurotransmitter systems.
Pharmacology: Investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)piperazine derivatives: These compounds share the methoxyphenyl-piperazine core but lack the thiophene carboxamide moiety.
Thiophene carboxamide derivatives: Compounds with similar thiophene carboxamide structures but different substituents on the piperazine ring.
Uniqueness
N-(3-methoxyphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide is unique due to the combination of its methoxyphenyl and thiophene carboxamide groups, which confer specific electronic and steric properties. This uniqueness can result in distinct biological activities and pharmacological profiles compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-[2-(thiophene-3-carbonylamino)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-17-4-2-3-16(13-17)21-19(25)23-10-8-22(9-11-23)7-6-20-18(24)15-5-12-27-14-15/h2-5,12-14H,6-11H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSWLRJZXVCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
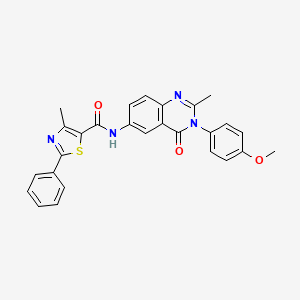
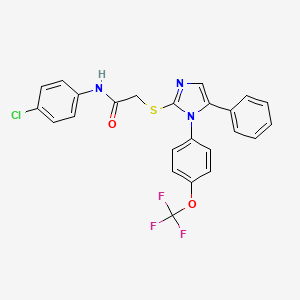
![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)
![5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2658657.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2658658.png)
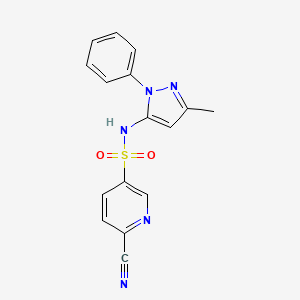
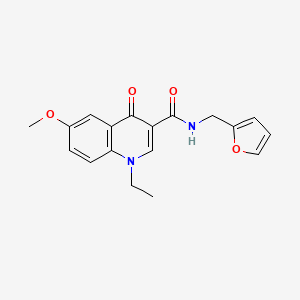
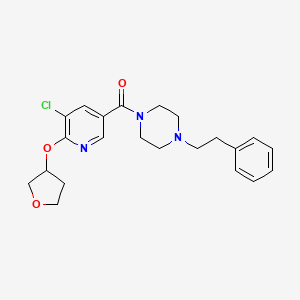
![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)
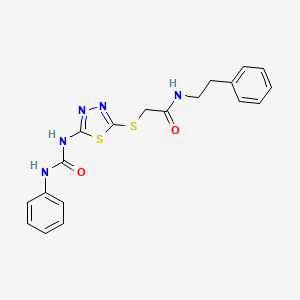
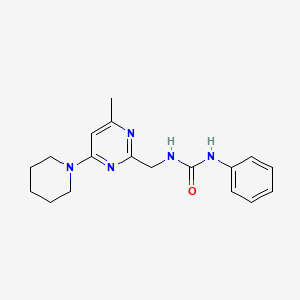
![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)
